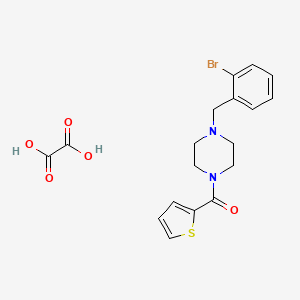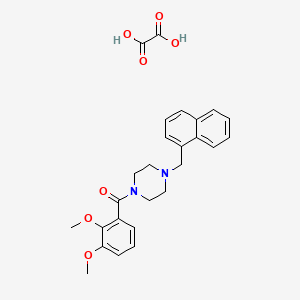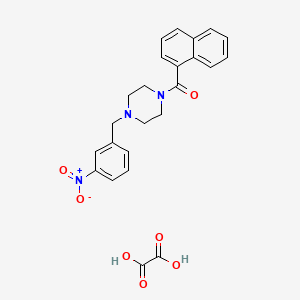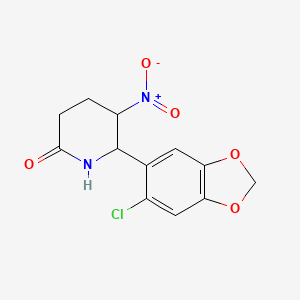
1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive substance that has been used as a recreational drug due to its stimulant effects. However, BZP has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, thereby prolonging their activity. 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate also has an affinity for serotonin and dopamine receptors, which further contributes to its stimulant effects.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to insomnia and anxiety. In high doses, 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate can cause seizures and other serious adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been used as a research tool to study the mechanisms of neurotransmitter release and reuptake in the brain. It has also been used to investigate the role of dopamine and serotonin in drug addiction. However, the use of 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate in laboratory experiments is limited by its potential for abuse and its adverse effects.
Zukünftige Richtungen
Further research is needed to fully understand the therapeutic potential of 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate. Studies should focus on identifying the optimal dosage and administration route for different conditions, as well as investigating the long-term effects of 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate use. Additionally, research should be conducted to develop safer and more effective analogs of 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate that can be used in clinical settings.
Conclusion:
In conclusion, 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate is a synthetic compound that has been used as a recreational drug but also has potential therapeutic applications. Its mechanism of action involves increasing the levels of dopamine, norepinephrine, and serotonin in the brain. 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been studied in various fields, including psychiatry, neurology, and pharmacology, and has been shown to have both advantages and limitations for laboratory experiments. Further research is needed to fully understand the therapeutic potential of 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate and to develop safer and more effective analogs.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and pharmacology. Some studies have suggested that 1-(2-bromobenzyl)-4-(2-thienylcarbonyl)piperazine oxalate may have antidepressant and anxiolytic effects, while others have investigated its potential as a treatment for Parkinson's disease and drug addiction.
Eigenschaften
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS.C2H2O4/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXWZZVSUZSZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014815.png)
![4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014823.png)
![1-({1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}methyl)-2-pyrrolidinone bis(trifluoroacetate) (salt)](/img/structure/B4014834.png)
![ethyl 4-amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxylate](/img/structure/B4014836.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B4014837.png)


![11-(4-hydroxy-3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014859.png)
![11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014865.png)
![3-(2-chlorophenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014868.png)
![2-[(4-nitrophenyl)sulfonyl]cyclopentanecarboxylic acid](/img/structure/B4014874.png)


![4-allyl-3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4014892.png)